2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Overview
Description
2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
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Mechanism of Action
The compound “2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” is a type of benzoxazine derivative . Benzoxazines are a group of heterocyclic compounds that have been studied for their diverse biological activities. They are known to exhibit properties such as anti-inflammatory , antioxidant , antimicrobial , antitumor , and antiviral activities .
The presence of the acetic acid moiety in the compound could potentially enhance its binding affinity with certain enzymes . This could influence its mode of action and the biochemical pathways it affects.
Biochemical Analysis
Biochemical Properties
2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained anti-inflammatory effects, indicating its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites may have distinct biological activities and contribute to the overall effects of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported to specific organelles, such as the mitochondria, where it influences cellular metabolism and energy production . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Properties
IUPAC Name |
2-(7-chloro-4-methyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-13-8(5-11(14)15)6-16-10-4-7(12)2-3-9(10)13/h2-4,8H,5-6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBUTSCSBMQPOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COC2=C1C=CC(=C2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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